MK-0429

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Inhibition of Angiogenesis

One area of research focuses on the ability of MK-0429 to hinder angiogenesis. Angiogenesis is the formation of new blood vessels, a process that tumors rely on to grow and metastasize. Studies have shown that MK-0429 can suppress the formation of new blood vessels in laboratory models, potentially limiting tumor growth [1].

Source

Inhibition of angiogenesis and tumor progression of MK-0429, an integrin αvβ3 antagonist, on oral squamous cell carcinoma 1:

Targeting Melanoma Metastasis

Another area of research explores the potential of MK-0429 to target melanoma metastasis, the process by which melanoma cancer cells spread to other parts of the body. Studies in mice have shown that MK-0429 can reduce the number of melanoma colonies in the lungs, suggesting its potential to prevent the spread of this aggressive cancer [2].

Source

Orally active αvβ3 integrin inhibitor MK‑0429 reduces melanoma metastasis 2:

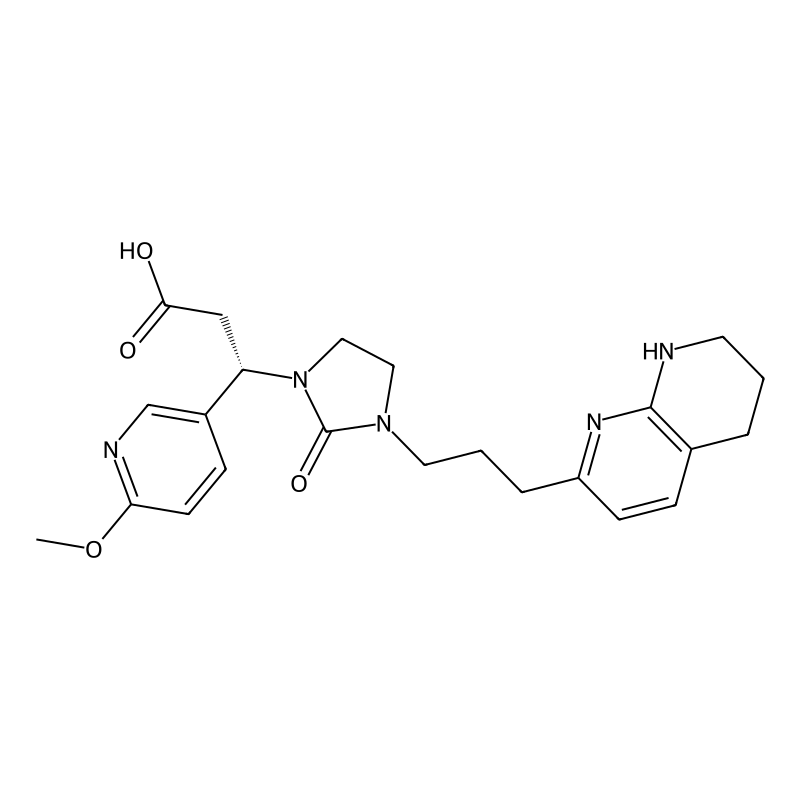

MK-0429, also known as L-000845704, is a potent and selective inhibitor of the integrin αvβ3. This compound was initially developed for the treatment of osteoporosis and has demonstrated significant efficacy in various preclinical models. Its structure is characterized by the presence of a methoxypyridine and an imidazolidinyl propionic acid moiety, which contribute to its biological activity against integrins .

The primary chemical reaction involving MK-0429 is its binding to the αvβ3 integrin, which inhibits the interaction between the integrin and its ligands. The inhibitory potency of MK-0429 is highlighted by its IC50 value of approximately 0.08 nM for αvβ3 integrin binding, indicating a strong affinity for this target . Additionally, MK-0429 has been shown to inhibit osteoclastic bone resorption with an IC50 of 12.2 nM, further emphasizing its role in modulating biological processes related to bone metabolism .

MK-0429 exhibits a range of biological activities primarily through its inhibition of integrin-mediated processes. It has been shown to reduce melanoma metastasis in preclinical models, demonstrating its potential as an anti-cancer agent. In studies involving murine models of melanoma, MK-0429 significantly decreased tumor progression and metastasis, suggesting its therapeutic potential in oncology . Furthermore, MK-0429 has been identified as a pan-inhibitor of multiple αv integrins, impacting processes such as podocyte motility in renal studies .

MK-0429's primary applications lie in the fields of oncology and bone health. Its ability to inhibit αvβ3 integrin makes it a candidate for treating conditions related to excessive bone resorption such as osteoporosis and metastatic cancers. The compound has shown promise in reducing bone turnover and increasing bone mass in preclinical studies involving ovariectomized rats and monkeys . Additionally, ongoing research is exploring its potential applications in renal diseases due to its effects on podocyte motility .

Interaction studies have demonstrated that MK-0429 binds selectively to αvβ3 integrins without significantly affecting other integrin types at therapeutic concentrations. These studies often involve assays using human embryonic kidney cells that express various integrin subunits, allowing researchers to assess the specificity and potency of MK-0429 against different integrins .

Several compounds exhibit similar mechanisms of action or target integrins like MK-0429. Here are some notable examples:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Cilengitide | Inhibits αvβ3 and αvβ5 integrins | Investigated for glioblastoma treatment |

| Tocilizumab | IL-6 receptor antagonist | Primarily used in rheumatoid arthritis |

| Echistatin | Integrin antagonist | Derived from snake venom; affects multiple integrins |

| RGD Peptides | Mimics ligand binding to integrins | Used in targeted drug delivery systems |

MK-0429 is unique due to its specific inhibition profile towards αvβ3 integrins and its development history focused on osteoporosis treatment, distinguishing it from other compounds that may target broader or different pathways .

The aza-Michael addition strategy represents a revolutionary advancement in MK-0429 synthesis, dramatically reducing the synthetic pathway from twelve steps to just five steps [2] [3]. This innovative approach centers on the nucleophilic addition of heterocyclic compounds to β-substituted acrylates, utilizing potassium tert-butoxide as a highly effective catalyst [3] [4].

The fundamental mechanism involves the activation of nucleophilic heterocycles through base-mediated deprotonation, followed by their addition to electron-deficient alkenes [3]. This strategy demonstrates exceptional versatility, with substrate scope expansion encompassing more than thirty diverse examples of heterocyclic nucleophiles [5]. The reaction proceeds through a well-defined pathway where the heterocyclic nitrogen atom attacks the β-carbon of the acrylate system, forming a stable carbon-nitrogen bond that constitutes a critical structural element in the final MK-0429 framework [2].

Key mechanistic features of the aza-Michael addition include:

- Nucleophile Activation: Potassium tert-butoxide serves as a strong base, deprotonating the heterocyclic nucleophile to generate a highly reactive anionic species [3]

- Electrophile Engagement: The β-substituted acrylate functions as the Michael acceptor, providing the necessary electrophilic center for nucleophilic attack [4]

- Regioselectivity Control: The reaction demonstrates excellent regioselectivity, with nucleophilic attack occurring exclusively at the β-position of the acrylate system [2]

- Stereochemical Considerations: The addition proceeds with defined stereochemical outcomes that are crucial for maintaining the biological activity of the final product [1]

The synthetic efficiency of this approach is remarkable, achieving yields ranging from 55% to 94% across diverse substrate combinations [3] [4]. This broad yield range reflects the versatility of the methodology while maintaining consistently high synthetic efficiency across different heterocyclic nucleophiles and acrylate electrophiles.

Thermodynamic Control in Synthesis

The demonstration of thermodynamic control in the aza-Michael addition reaction represents a paradigm shift in optimization strategies for MK-0429 synthesis [2] [3]. Unlike kinetically controlled reactions that depend on activation barriers and reaction rates, thermodynamic control allows the reaction to reach equilibrium, favoring the formation of the most thermodynamically stable products [4].

Thermodynamic Control Advantages:

The thermodynamic nature of the aza-Michael addition enables several critical advantages in synthetic optimization [3]:

- Predictable Optimization: Understanding the thermodynamic basis allows for rational optimization of reaction conditions without extensive empirical screening [5]

- Substrate Scope Expansion: The equilibrium-driven nature facilitates rapid exploration of diverse substrate combinations [2]

- Yield Enhancement: Thermodynamic control naturally favors the formation of the desired products, leading to improved yields [3]

- Process Robustness: Equilibrium-based reactions are generally more forgiving of minor variations in reaction conditions [4]

Mechanistic Implications:

The thermodynamic control mechanism suggests that the reaction proceeds through reversible steps, allowing the system to equilibrate to the most stable products [3]. This reversibility is particularly advantageous when dealing with complex polyfunctional molecules like MK-0429, where multiple competing reaction pathways could potentially occur [2]. The thermodynamic preference for the desired adduct formation ensures high selectivity and efficiency in the synthetic process [4].

Temperature Optimization:

Thermodynamic control enables precise temperature optimization strategies [3]. Lower temperatures can be employed to favor selectivity when kinetic factors are unfavorable, while higher temperatures can accelerate equilibration when needed [2]. This temperature flexibility is particularly valuable in large-scale manufacturing processes where energy efficiency and process control are critical considerations [5].

Catalytic Mechanisms and tert-Butoxide Usage

Potassium tert-butoxide functions as a highly effective catalyst in the aza-Michael addition strategy, operating through a well-defined catalytic cycle [3] [6]. The catalyst serves multiple critical roles beyond simple base activation, including substrate coordination, transition state stabilization, and regeneration for continued catalytic turnover [4].

Catalyst Structure and Reactivity:

Potassium tert-butoxide adopts a complex tetrameric cubane-like cluster structure in both solid state and solution [6]. This structural organization influences its reactivity profile, with the bulky tert-butyl groups creating a sterically demanding environment that affects substrate approach and binding [7]. The potassium centers provide Lewis acidic sites for substrate coordination, while the alkoxide oxygen atoms serve as Brønsted basic sites for proton abstraction [8].

Catalytic Cycle Mechanism:

The catalytic mechanism proceeds through several well-defined steps [3] [8]:

- Substrate Binding: The heterocyclic nucleophile coordinates to the potassium center, positioning it appropriately for subsequent deprotonation [6]

- Proton Abstraction: The tert-butoxide oxygen abstracts a proton from the heterocycle, generating the reactive anionic nucleophile [8]

- Nucleophilic Addition: The activated nucleophile attacks the β-carbon of the acrylate system, forming the carbon-nitrogen bond [3]

- Product Release: The addition product dissociates from the catalyst surface [4]

- Catalyst Regeneration: Proton exchange regenerates the active catalyst for the next catalytic cycle [8]

Steric and Electronic Effects:

The bulky nature of the tert-butoxide ligand introduces significant steric effects that influence reaction selectivity [7]. These steric interactions help control regioselectivity by favoring approach at less hindered positions while disfavoring competing reaction pathways [6]. Simultaneously, the strong electron-donating character of the tert-butoxide group enhances the basicity of the catalyst, facilitating efficient proton abstraction from heterocyclic substrates [8].

Catalyst Loading Optimization:

The catalytic nature of the tert-butoxide system enables efficient catalyst utilization with loading levels typically ranging from 10-50 mol% [3]. This represents a significant advantage over stoichiometric base systems, reducing both cost and waste generation in the synthetic process [5]. The ability to operate under catalytic conditions also simplifies purification procedures, as smaller quantities of base-derived byproducts are generated [4].

Yield Optimization and Process Efficiency

The development of the aza-Michael addition strategy achieved remarkable improvements in both yield optimization and overall process efficiency for MK-0429 synthesis [3] [5]. The systematic approach to yield enhancement encompasses multiple complementary strategies that collectively deliver exceptional synthetic performance [2].

Yield Enhancement Strategies:

Substrate Optimization: The systematic exploration of substrate scope identified optimal combinations of heterocyclic nucleophiles and acrylate electrophiles [3]. This substrate screening revealed that yields ranging from 55% to 94% could be achieved depending on the specific substrate combination employed [4]. The broad yield range reflects the versatility of the methodology while maintaining consistently high performance across diverse substrate types [5].

Reaction Condition Optimization: Fine-tuning of reaction parameters including temperature, solvent, catalyst loading, and reaction time contributed significantly to yield improvements [2]. The thermodynamic control mechanism enables predictable optimization strategies, allowing for rational adjustment of conditions to favor desired product formation [3].

Purification Efficiency: The simplified product profile resulting from the catalytic approach reduces purification complexity, leading to improved overall yields through reduced losses during isolation and purification steps [5].

Process Efficiency Metrics:

The transition from the original twelve-step synthesis to the five-step aza-Michael addition approach represents a dramatic improvement in step economy [5]. This reduction translates to multiple efficiency advantages:

- Reduced Material Consumption: Fewer synthetic steps require fewer reagents, solvents, and purification materials [3]

- Decreased Processing Time: The shortened pathway significantly reduces overall synthesis time [2]

- Lower Waste Generation: Fewer steps generate proportionally less waste, improving environmental sustainability [5]

- Enhanced Scalability: The simplified process is more amenable to large-scale manufacturing [4]

Economic Considerations:

The improved process efficiency delivers substantial economic benefits through reduced material costs, decreased processing time, and simplified equipment requirements [5]. The catalytic nature of the key transformation further enhances economic viability by minimizing catalyst consumption and associated disposal costs [3].

Alternative Synthetic Approaches

While the aza-Michael addition strategy represents the most significant advancement in MK-0429 synthesis, several alternative synthetic approaches have been explored and contribute to the overall understanding of synthetic accessibility [9] [10].

Suzuki-Miyaura Coupling Methodology:

The Suzuki-Miyaura cross-coupling reaction provides an alternative approach for constructing the complex aromatic framework of MK-0429 [11] [12]. This palladium-catalyzed methodology enables the formation of carbon-carbon bonds between aryl halides and organoborane compounds, offering complementary reactivity to the aza-Michael addition strategy [10]. While not as step-economical as the aza-Michael approach, Suzuki-Miyaura coupling provides valuable flexibility for structural modifications and analog synthesis [9].

Tetrahydronaphthyridine Formation:

The construction of the tetrahydronaphthyridine core structure represents a critical synthetic challenge addressed through multiple methodological approaches [9] [13]. Traditional cyclization strategies employ various catalytic systems to achieve the necessary ring formation with appropriate regiochemistry and stereochemistry [11]. These methods complement the aza-Michael addition strategy by providing alternative access to key structural motifs within the MK-0429 framework [12].

Multi-Step Traditional Routes:

The original twelve-step synthetic pathway, while less efficient than modern approaches, established important precedents for MK-0429 accessibility [5]. These traditional routes employed conventional organic transformations including amide formations, cyclizations, and functional group manipulations to construct the complete molecular framework [9]. While superseded by more efficient methodologies, these approaches provide valuable backup strategies and contribute to synthetic route diversity [11].

Hybrid Synthetic Strategies:

Contemporary synthetic approaches often combine elements from multiple methodologies to optimize specific aspects of the synthesis [5]. For example, the aza-Michael addition strategy might be combined with Suzuki-Miyaura coupling for analog synthesis or structural modifications [3]. These hybrid approaches leverage the strengths of different methodologies while minimizing their individual limitations [2].

Process Scalability Considerations:

Alternative synthetic approaches provide important options for addressing scalability challenges that may arise in manufacturing contexts [4]. Different methodologies may offer advantages under specific processing conditions, equipment limitations, or raw material availability scenarios [5]. The existence of multiple synthetic routes enhances overall process robustness and reduces supply chain risks [3].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Metabolism Metabolites

Wikipedia

Dates

2: Rosenthal MA, Davidson P, Rolland F, Campone M, Xue L, Han TH, Mehta A, Berd